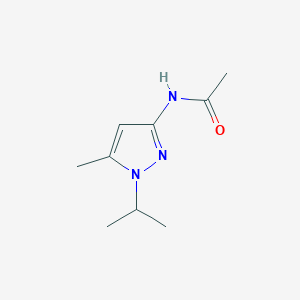

N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide

Overview

Description

N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide: is a chemical compound with the molecular formula C₉H₁₅N₃O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-isopropyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and may be developed into anticancer drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. It binds to enzymes and inhibits their activity, thereby affecting the metabolic pathways in which these enzymes are involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide oxides

- N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)amine derivatives

- Other pyrazole derivatives

Uniqueness: this compound is unique due to its specific structural features and reactivity. Its isopropyl and methyl substituents on the pyrazole ring confer distinct chemical and biological properties compared to other pyrazole derivatives .

Biological Activity

N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure:

- Molecular Formula: C₉H₁₅N₃O

- Molecular Weight: 165.24 g/mol

Synthesis:

The compound is typically synthesized through the reaction of 1-isopropyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. This method allows for efficient production and modification of the pyrazole ring, which is crucial for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Anticancer Activity:

Research indicates that this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells. The growth inhibition concentrations (GI50) reported are as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that this compound could be developed into a potential anticancer drug .

2. Anti-inflammatory Properties:

The compound has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. This property makes it a candidate for further investigation in treating inflammatory diseases.

3. Antimicrobial Activity:

In vitro studies have shown that this compound possesses antimicrobial properties against several pathogens. Minimum inhibitory concentration (MIC) values indicate strong activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors:

Enzyme Inhibition:

The compound acts as an enzyme inhibitor, affecting metabolic pathways critical to cancer cell survival and inflammation processes. It binds to specific targets, thereby modulating their activity and influencing downstream signaling pathways .

Potassium Channel Modulation:

Recent studies have highlighted the compound's potential as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play significant roles in neuronal excitability and neurotransmitter release . This interaction could open avenues for therapeutic applications in neurological disorders.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives, including this compound:

Case Study 1: Anticancer Efficacy

A study involving the treatment of MCF7 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability, suggesting significant anticancer potential.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name |

N-(5-methyl-1-propan-2-ylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6(2)12-7(3)5-9(11-12)10-8(4)13/h5-6H,1-4H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVAKZJPEPQBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.